7-(3-Fluorophenyl)-2-methylquinoline
Description
7-(3-Fluorophenyl)-2-methylquinoline is a quinoline derivative featuring a methyl group at the 2-position and a 3-fluorophenyl substituent at the 7-position. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurological receptors, such as the metabotropic glutamate receptor 5 (GRM5), as noted in drug development studies .
Properties
Molecular Formula |
C16H12FN |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-2-methylquinoline |
InChI |
InChI=1S/C16H12FN/c1-11-5-6-12-7-8-14(10-16(12)18-11)13-3-2-4-15(17)9-13/h2-10H,1H3 |
InChI Key |
BBNRSYMDJKFBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-fluorophenyl)-2-methylquinoline typically involves the reaction of 3-fluoroaniline with 2-methylquinoline under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of 7-(3-fluorophenyl)-2-methylquinoline may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3-Fluorophenyl)-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
7-(3-Fluorophenyl)-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of fluorescent probes and materials for biomedical applications.
Mechanism of Action
The mechanism of action of 7-(3-fluorophenyl)-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 3-fluorophenyl group in the target compound introduces steric and electronic effects distinct from analogues with substituents directly on the quinoline core (e.g., 7-Fluoro-2-methylquinoline).
- Synthetic Challenges: Yields for ferrocenyl-substituted quinolines (e.g., 2-ferrocenyl-3,7-dimethylquinoline) are typically low (25% in Entry E ), suggesting similar complexities in synthesizing aryl-substituted quinolines.
Electronic and Steric Effects
- Fluorine vs. Chlorine: Fluorine’s strong electron-withdrawing nature enhances electrophilic reactivity compared to chlorine. For example, 7-chloro-2-methylquinoline derivatives exhibit moderate antimalarial activity, while fluorinated analogues may display altered pharmacokinetics due to improved metabolic stability .
- Methyl vs. Studies on 7-chloro-2-methyl vs. 2-trifluoromethyl analogues show that smaller substituents (e.g., CH₃) enhance activity despite weaker electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
